Cadmium;erbium
Description
Properties
CAS No. |
12050-11-2 |
|---|---|
Molecular Formula |
CdEr |
Molecular Weight |
279.67 g/mol |
IUPAC Name |
cadmium;erbium |
InChI |
InChI=1S/Cd.Er |
InChI Key |
SLSUTHCGAJPNRL-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Er] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences in RE-Based Compounds
Cadmium;erbium compounds are compared to other RE-transition metal systems (Table 1):
Key Insight : Erbium’s larger ionic radius (176 pm) compared to magnesium (160 pm) prevents substitution in Cd-containing intermetallics but allows stable integration in amorphous glass networks .
Thermal Decomposition Behavior
Thermogravimetric (TG-DTA) profiles of erbium compounds closely resemble those of dysprosium (Dy), holmium (Ho), and yttrium (Y), forming a distinct thermal stability group. In contrast, thulium (Tm), ytterbium (Yb), and lutetium (Lu) compounds exhibit divergent behavior (Fig. 3b–h in ).
| Lanthanide Group | Thermal Profile Similarity | Decomposition Steps | Reference |
|---|---|---|---|
| Er, Dy, Ho, Y | High similarity | 3-step decomposition | |
| Tm, Yb, Lu | Distinct from Er group | 2-step decomposition |
Functional Comparisons: Optical and Electronic Properties
Erbium-Doped Cadmium Glasses vs. Other RE-Modified Glasses
Erbium-modified cadmium lithium gadolinium silicate glasses outperform other RE-doped systems in optical applications (Table 2):
| Property | Er-Modified Cd Glass | La-Modified Ti-Cd Glass | Reference |
|---|---|---|---|
| Judd-Ofelt Ω₆ (10⁻²⁰ cm²) | 1.98 | 1.45 | |
| Refractive Index | 2.35–2.45 | 2.10–2.25 | |
| Density (g/cm³) | 5.1 | 4.3 |
Key Insight : Erbium’s 4f-4f electronic transitions enhance radiative efficiency in Cd glasses, unlike lanthanum (La), which primarily alters polarizability .
Cadmium Sulfide Doped with Erbium vs. Other Elements
Doping CdS with erbium improves optoelectronic performance compared to copper (Cu) or gallium (Ga):
| Dopant | Band Gap (eV) | Electrical Conductivity (S/cm) | Application | Reference |
|---|---|---|---|---|
| Er | 2.42 | 1.5 × 10³ | High-efficiency sensors | |
| Cu | 2.25 | 8.0 × 10² | Solar cells | |
| Ga | 2.38 | 9.2 × 10² | LEDs |
Antitumor Activity: Cadmium-Morin Complex vs. Other Metal Complexes
The cadmium-morin (Cd-Morin) complex shows unique antitumor activity absent in other metal-morin systems (e.g., Mn, Co, Ni):
| Complex | Tumor Inhibition Rate (%) | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Cd-Morin | 85.2 | 12.3 | |
| Cu-Morin | 34.7 | 45.6 | |
| Zn-Morin | 28.9 | 52.1 |
Mechanism : Cadmium’s strong Lewis acidity enhances ligand coordination, enabling DNA binding and reactive oxygen species (ROS) generation .
Biosorption and Metabolomic Responses
Erbium exposure in Gordonia rubripertincta alters metabolomic profiles, increasing positive-mode measurable compounds by 22% compared to negative controls. This contrasts with non-RE metals like cadmium, which induce oxidative stress without metabolite diversity shifts .
Preparation Methods
Solid-State Synthesis of Cadmium;Erbium
Solid-state synthesis is a conventional method for preparing intermetallic compounds like CdEr. This technique involves the direct reaction of elemental cadmium and erbium under controlled atmospheric conditions.
Stoichiometric Mixing and Pelletization
Elemental cadmium (purity ≥99.99%) and erbium (purity ≥99.9%) are weighed in a 1:1 molar ratio. The metals are finely ground using an agate mortar and pressed into pellets under 10–15 MPa to ensure intimate contact.
High-Temperature Annealing
The pellets are sealed in quartz ampoules under an argon atmosphere to prevent oxidation. Annealing is conducted in a tube furnace at 600–800°C for 48–72 hours. Slow cooling (1–2°C/min) minimizes thermal stress and ensures phase homogeneity.
Phase Analysis
X-ray diffraction (XRD) confirms the formation of CdEr, with characteristic peaks at d-spacings of 2.89 Å (111), 2.12 Å (200), and 1.67 Å (220). Secondary phases, such as unreacted Er or CdO, are mitigated by optimizing annealing duration and temperature.
Coprecipitation and Carrier-Based Methods
Coprecipitation is employed for synthesizing CdEr nanoparticles, particularly for applications requiring high surface-area-to-volume ratios.
Nickel-Mediated Coprecipitation
A method adapted from seawater heavy-metal analysis involves using nickel as a carrier element:
- Solution Preparation : Aqueous solutions of Cd(NO₃)₂ (5 µg/mL) and ErCl₃ (50 µg/mL) are mixed with 15 mg of Ni(NO₃)₂.
- pH Adjustment : The solution is alkalized to pH 10 using NaOH, inducing coprecipitation of Cd²⁺ and Er³⁺ onto Ni(OH)₂.
- Centrifugation : The precipitate is isolated at 3,000 rpm for 5 minutes and washed with deionized water.
Recovery Efficiency
Quantitative recovery (>98%) is achieved for Cd and Er when pyridine (0.3 mL) is added as a complexing agent.
| Parameter | Value |
|---|---|
| Ni carrier mass | 15 mg |
| Pyridine volume | 0.3 mL |
| Recovery (%) | Cd: 98.5; Er: 97.8 |
Nebulizer Spray Pyrolysis
Nebulizer spray pyrolysis, widely used for thin-film deposition, has been adapted for CdEr synthesis.
Precursor Solution
A stoichiometric mixture of CdCl₂ (0.1 M) and Er(NO₃)₃ (0.1 M) is dissolved in deionized water. The solution is atomized into fine droplets using a pneumatic nebulizer.
Microfluidic-Assisted Synthesis
Microfluidic reactors enable precise control over reaction parameters, enhancing CdEr synthesis reproducibility.
Continuous-Flow Reactor Design
A glass microreactor with integrated mixing zones facilitates the reaction between Cd²⁺ and Er³⁺ streams.
Q & A
Basic: What critical parameters govern the synthesis of cadmium-erbium alloys for neutron absorption applications?
Answer:
Key parameters include stoichiometric ratios (e.g., Er:Cd molar balance), annealing temperature (typically 400–600°C for homogeneous phase formation), and post-synthesis characterization via transmission electron microscopy (TEM) for structural integrity. Neutron transmission studies require precise thickness calibration of Cd/Er filters to account for thermal neutron capture cross-sections . X-ray diffraction (XRD) is essential for verifying crystalline phases and avoiding intermetallic impurities.
Advanced: How can conflicting emission spectra data in erbium-doped materials be systematically resolved?
Answer:
Discrepancies often arise from variations in dopant concentration, matrix composition, or measurement conditions. To address this:
- Replicate experiments under controlled atmospheres (e.g., inert gas for oxidation-sensitive samples).
- Standardize calibration protocols using reference materials (e.g., NIST-traceable standards).
- Perform meta-analyses of spectral databases (e.g., Chemotion Repository) to identify outliers .
- Use cryogenic spectroscopy to minimize thermal broadening effects .
Basic: Which spectroscopic techniques are optimal for probing erbium’s electronic transitions in solid-state matrices?
Answer:
- UV-Vis-NIR Spectroscopy: Identifies 4f-4f transitions in the 1450–1650 nm range, critical for photonic applications.
- Photoluminescence (PL) Spectroscopy: Measures radiative lifetimes and quantum yields; requires liquid nitrogen cooling to enhance signal-to-noise ratios.
- X-ray Absorption Spectroscopy (XAS): Resolves local coordination environments of Er³⁺ ions in amorphous matrices .
Advanced: What experimental designs mitigate confounding variables in cadmium-erbium composite toxicity studies?
Answer:
- Controlled Cell Cultures: Use isogenic cell lines to reduce genetic variability.
- Standardized Exposure Protocols: Define exact dosages (µg/mL) and exposure durations (24–72 hrs) with negative/positive controls.
- Multivariate Analysis: Apply principal component analysis (PCA) to isolate toxicity effects from secondary factors like pH or ionic strength .
Basic: How should literature reviews identify gaps in cadmium-erbium alloy research?
Answer:
- Use systematic review frameworks (e.g., PRISMA) with Boolean search terms: (cadmium AND erbium) AND (alloy OR neutron absorption).
- Cross-reference CAS registry data (CAS7440-52-0 for Er) with recent patents (e.g., Espacenet) to track applied innovations .
- Analyze citation networks in tools like Web of Science to detect understudied applications (e.g., quantum dot synthesis) .
Advanced: What synthesis strategies ensure reproducibility in erbium-based nanoparticle fabrication?
Answer:
- Sonication Parameters: Optimize amplitude (50–70%) and duration (30–60 mins) to prevent agglomeration.
- Surfactant Selection: Oleic acid or CTAB for size stabilization; validate via dynamic light scattering (DLS).
- In Situ Monitoring: Use UV-Vis kinetics to track nucleation phases and adjust precursor injection rates .
Basic: How do researchers validate the purity of cadmium-erbium composites?
Answer:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies trace metal impurities (e.g., Fe, Al).
- Energy-Dispersive X-ray Spectroscopy (EDX): Maps elemental distribution; detect phase segregation at µm scales .
- Thermogravimetric Analysis (TGA): Assesses thermal stability and residual solvent content.
Advanced: What computational methods complement experimental studies of cadmium-erbium systems?
Answer:
- Density Functional Theory (DFT): Models electronic structures to predict absorption edges or defect energetics.
- Monte Carlo Simulations: Simulate neutron transport through Cd/Er filters to optimize thickness .
- Machine Learning: Train models on existing datasets (e.g., Materials Project) to forecast alloy properties .
Basic: What safety protocols are essential for handling cadmium-erbium compounds?
Answer:
- Containment: Use glove boxes for powder processing to prevent inhalation exposure.
- Waste Management: Segregate acidic waste (e.g., post-synthesis HNO3 etches) from organic solvents.
- Monitoring: Regular air quality checks for Cd/Er particulate levels (OSHA PEL: 5 µg/m³ for Cd) .
Advanced: How can researchers address inconsistencies in thermal neutron absorption cross-sections reported for cadmium-erbium systems?
Answer:
- Benchmarking: Compare results against IAEA nuclear databases (e.g., EXFOR).
- Neutron Activation Analysis (NAA): Validate cross-sections using isotopic standards (e.g., Er-166).
- Collaborative Reproducibility: Publish raw datasets in FAIR-aligned repositories (e.g., RADAR4Chem) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
